methyl 1-methyl-1H-indene-1-carboxylate
Description
Methyl 1-methyl-1H-indene-1-carboxylate is a bicyclic aromatic compound featuring an indene core substituted with a methyl group at position 1 and a carboxylate ester at the same position. Its structure combines aromaticity with steric and electronic effects from substituents, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 1-methylindene-1-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-12(11(13)14-2)8-7-9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
InChI Key |
BKSCJMPAQQVXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2,3-Dihydro-1H-indene-1-carboxylate
- Structural Difference : The indene ring is partially saturated (2,3-dihydro), reducing aromaticity.
- Key Findings :
- Contrast : The saturated ring likely lowers melting points and alters reactivity compared to the fully aromatic indene derivative.
Methyl 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate
- Structural Difference : Bromine substitution at position 5 introduces steric bulk and electron-withdrawing effects.
- Key Findings :
- Contrast: Bromination increases molecular weight (MW = 297.18 g/mol) and polarizability compared to the non-halogenated analog.
Methyl 1-Methyl-1H-indole-3-carboxylate
- Structural Difference : Indole core (with a nitrogen atom) replaces the indene system.
- Key Findings: Crystal structure reveals planarity with intermolecular C–H⋯O hydrogen bonds forming 2D sheets (space group Pbcm). Bond lengths: N1–C11 (1.453 Å), C7–C9 (1.467 Å), O2–C10 (1.445 Å) . Synthesized via esterification of 1-methylindole-3-carboxylic acid with methanol/H₂SO₄ (mp 410 K) .
- Contrast : The indole’s nitrogen enhances hydrogen-bonding capability and alters electronic properties (e.g., UV λmax = 297 nm in MeOH) compared to indene derivatives.
Methyl 2-(4-Hydroxybenzyl)-1,7-dihydroxy-6-(3-methylbut-2-enyl)-1H-indene-1-carboxylate
- Structural Difference : Additional hydroxyl, hydroxybenzyl, and prenyl substituents.
- Key Findings :
Research Implications
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